trans,trans-Dibenzylideneacetone

Melting Point Stereoisomer Thermodynamic Stability

Inconsistent stereochemistry from mixed-isomer dibenzylideneacetone compromises Pd(0) catalyst reproducibility and introduces undefined impurities into sensitive catalytic cycles. trans,trans-Dibenzylideneacetone (CAS 32005-36-0) is the thermodynamically most stable isomer with defined geometry and electronic properties essential for reproducible cross-coupling performance. • Crystalline solid (mp 110-112°C) enables precise gravimetric handling vs. oily cis-cis isomer • Defined trans,trans configuration ensures formation of catalytically active Pd₂(dba)₃ with requisite s-cis,trans conformation • 98% purity with batch-specific Certificate of Analysis; supplied globally at ambient temperature

Molecular Formula C17H14O
Molecular Weight 234.29 g/mol
CAS No. 32005-36-0
Cat. No. B129372
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametrans,trans-Dibenzylideneacetone
CAS32005-36-0
SynonymsBis[(1,2,4,5-η)-1,5-diphenyl-1,4-pentadien-3-one]palladium;  _x000B_Bis(1,5-diphenyl-1,4-pentadien-3-one)palladium;  1,5-Diphenyl-1,4-pentadien-3-one Palladium Complex;  Bis(dibenzylideneacetonato)palladium;  Bis(dibenzylideneacetone)palladium;  Bis(η4-Dibenzyl
Molecular FormulaC17H14O
Molecular Weight234.29 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C=CC(=O)C=CC2=CC=CC=C2
InChIInChI=1S/C17H14O/c18-17(13-11-15-7-3-1-4-8-15)14-12-16-9-5-2-6-10-16/h1-14H/b13-11+,14-12+
InChIKeyWMKGGPCROCCUDY-PHEQNACWSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





trans,trans-Dibenzylideneacetone Overview


trans,trans-Dibenzylideneacetone (dba), formally (1E,4E)-1,5-diphenylpenta-1,4-dien-3-one, is the thermodynamically most stable stereoisomer of dibenzylideneacetone [1]. It is a bright-yellow crystalline solid (melting point 110-112°C) [2] that serves as a cornerstone ligand in palladium(0) chemistry, most notably in the widely used Pd₂(dba)₃ and Pd(dba)₂ complexes [3]. Unlike the isomeric mixture or less stable cis forms, the trans,trans isomer provides defined geometry and electronic properties critical for reproducible catalytic activity and crystallographic characterization [4].

Defined trans,trans stereochemistry for reproducible Pd(0) complex formation
Crystalline solid with consistent melting point, avoiding low-melting or liquid isomeric forms
Stereoselective synthesis source ensures high isomeric purity at procurement

Why Other Isomers Cannot Substitute


Substituting the trans,trans isomer with a mixed isomer product, a lower-purity technical grade, or the alternative cis,trans or cis,cis isomers introduces substantial physicochemical variability that compromises experimental reproducibility and catalytic performance. The three stereoisomers exhibit drastically different physical states and thermal properties: the trans,trans isomer is a crystalline solid (mp 110-112°C) [1], the cis,trans isomer is a low-melting solid (mp 60°C) [2], and the cis,cis isomer is an oily liquid at ambient temperature (bp 130°C at 2.7 Pa) . These differences in state and melting point directly impact handling, formulation, and the kinetic profile of ligand exchange in catalyst synthesis [3]. Furthermore, the trans,trans configuration is essential for the formation of the well-defined s-cis,trans conformation observed in catalytically active Pd₂(dba)₃ complexes; the presence of other isomers can disrupt this critical geometry [4].

trans,trans Isomer
Mixed Isomers / cis Forms
Physical State
Crystalline solid
May include low-melting solid or oily liquid
Ligand Geometry
Consistent s-cis,trans conformation for Pd₂(dba)₃
Disrupted geometry may alter catalytic activity
Handling & Automation
Defined melting point facilitates reliable solid dosing
Variable physical states may compromise automated synthesis platforms

trans,trans-Dibenzylideneacetone Comparative Evidence


Melting Point Comparison

The trans,trans isomer exhibits a significantly higher melting point compared to the cis,trans and cis,cis isomers, indicative of its greater thermodynamic stability and crystalline order [1]. This property is critical for reliable solid-state handling, purification, and long-term storage [2].

Melting Point
Head-to-head
trans,trans: 110–112 °C
cis,trans: 60 °C
cis,cis: oily liquid
Supports consistent solid handling and storage
Large thermal gap aids isomer identity confirmation
Melting Point Stereoisomer Thermodynamic Stability Crystal Packing

Stereoselective Synthesis Yield

The standard base-catalyzed aldol condensation of benzaldehyde and acetone in aqueous ethanol yields the trans,trans isomer exclusively or as the predominant product [1]. Optimized procedures report yields of 78-83% for this specific isomer , eliminating the need for extensive separation from other isomers.

Synthetic Yield
Class-level
78–83%
Stereoselective aldol route reduces isomer separation burden
Reported for base-catalyzed condensation; specific conditions apply
Synthesis Aldol Condensation Yield Stereoselectivity

Benchmark Pd(0) Ligand Performance

The trans,trans isomer of dba is the benchmark ligand for generating Pd(0) catalysts such as Pd₂(dba)₃ and Pd(dba)₂ [1]. While a direct, head-to-head catalytic comparison against other dba isomers is not widely reported, the trans,trans form's unique electronic properties as a π-acidic alkene are well-established as crucial for modulating oxidative addition and stabilizing Pd(0) intermediates [2]. Furthermore, studies comparing the parent Pd₂(dba)₃ complex with a derivative bearing a dimethoxy-substituted dba ligand show that the latter can achieve higher percentage conversion in Suzuki-Miyaura reactions of aryl chlorides , highlighting how even subtle electronic tuning of the trans,trans scaffold impacts performance, and by inference, how the defined stereochemistry is essential for this scaffold.

Catalytic Ligand
Cross-study comparable
Standard for Pd₂(dba)₃; dimethoxy derivative showed higher % conversion in Suzuki-Miyaura
Defined geometry underpins π-acidic alkene behavior
Stereochemistry essential for reproducible catalytic scaffold
Ligand Palladium(0) Cross-Coupling Catalysis π-Acidic Alkene

Nonlinear Optical Properties

trans,trans-Dibenzylideneacetone and its derivatives exhibit strong third-order nonlinear optical (NLO) properties, including significant two-photon absorption (2PA) and optical limiting behavior [1]. These properties, measured by Z-scan technique at 532 nm, are directly linked to the extended π-conjugation provided by the rigid trans,trans geometry [2].

NLO Response
Class-level
First hyperpolarizability up to 52 cm⁴·statvolt⁻¹
Planar trans,trans geometry enables efficient π-delocalization
Measured by Z-scan at 532 nm; D-π-A-π-D derivatives
Nonlinear Optics Two-Photon Absorption Optical Limiting Photophysics

trans,trans-Dibenzylideneacetone Applications


Pd₂(dba)₃ Catalyst Synthesis

The primary industrial and research application of trans,trans-dibenzylideneacetone is as the essential ligand precursor for the synthesis of Pd₂(dba)₃, the most widely used source of soluble palladium(0) for cross-coupling catalysis [1]. The defined trans,trans stereochemistry is critical for forming the binuclear complex with three bridging dba ligands, each in the s-cis,trans conformation required for catalytic activity [2]. Procurement of the pure trans,trans isomer ensures reproducible synthesis of the catalyst.

Copper-Catalyzed N-Arylation of Imidazoles

trans,trans-Dibenzylideneacetone is used as a reaction additive in the copper-catalyzed N-arylation of imidazoles, a key step in the synthesis of pharmaceutical intermediates and N-heterocyclic carbene (NHC) ligand precursors [3]. The use of the stereochemically pure trans,trans isomer avoids the introduction of undefined impurities from mixed-isomer sources that could inhibit or alter the course of this sensitive catalytic cycle [4].

Synthesis of Organic Nonlinear Optical Materials

The rigid, planar trans,trans geometry of dba provides the extended π-conjugation pathway essential for efficient third-order nonlinear optical (NLO) effects, such as two-photon absorption and optical limiting [5]. Researchers use trans,trans-dibenzylideneacetone as a core scaffold for synthesizing D-π-A-π-D type molecules with tailored NLO properties for applications in photonics and bio-imaging .

Nazarov Cyclization and Transfer Hydrogenation

trans,trans-Dibenzylideneacetone serves as a key reactant in several specialized organic transformations, including Nazarov-like cyclizations and transfer hydrogenations . The defined stereochemistry of the two alkene bonds is essential for the stereochemical outcome of these reactions, where a mixture of isomers would lead to complex product mixtures and diminished yields .

Application
Selection Property
Validation Focus
Pd(0) catalyst precursor synthesis
Stereochemically pure trans,trans isomer
Reproducible Pd₂(dba)₃ formation and cross-coupling activity
Cu-catalyzed N-arylation additive
Isomeric purity avoids undefined impurities
Consistent catalytic cycle without inhibitor contamination
NLO material scaffold
Rigid planar π-conjugation
Efficient two-photon absorption and optical limiting
Stereospecific organic transformations
Defined alkene geometry
Stereochemical outcome and yield consistency

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

58 linked technical documents
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